![molecular formula C26H19FN4O3 B12023981 methyl 4-[7-(2-fluorophenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-6-yl]benzoate](/img/structure/B12023981.png)

methyl 4-[7-(2-fluorophenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-6-yl]benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

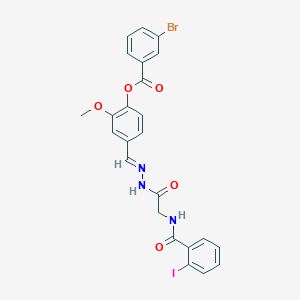

Methyl-4-[7-(2-Fluorphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-6-yl]benzoat ist eine komplexe organische Verbindung, die zur Klasse der heterocyclischen Verbindungen gehört. Diese Verbindungen zeichnen sich durch das Vorhandensein einer Ringstruktur aus, die mindestens ein Atom enthält, das nicht Kohlenstoff ist. Die spezifische Struktur dieser Verbindung umfasst einen Chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-Kern, der mit einer Benzoatgruppe verschmolzen ist. Das Vorhandensein einer Fluorphenylgruppe trägt zu ihren einzigartigen chemischen Eigenschaften bei.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Methyl-4-[7-(2-Fluorphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-6-yl]benzoat umfasst typischerweise mehrere Schritte, darunter die Bildung des Chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-Kerns und die anschließende Funktionalisierung mit den Fluorphenyl- und Benzoatgruppen. Die Reaktionsbedingungen erfordern häufig die Verwendung spezifischer Katalysatoren, Lösungsmittel und Temperaturkontrollen, um sicherzustellen, dass das gewünschte Produkt mit hoher Reinheit und Ausbeute erhalten wird .

Industrielle Produktionsverfahren

Industrielle Produktionsverfahren für diese Verbindung können die großtechnische Synthese unter Verwendung von automatisierten Reaktoren und kontinuierlichen Durchflussverfahren umfassen. Diese Verfahren sind so konzipiert, dass die Reaktionsbedingungen optimiert, der Abfall minimiert und eine gleichbleibende Produktqualität gewährleistet wird. Der Einsatz fortschrittlicher analytischer Verfahren, wie z. B. der Hochleistungsflüssigkeitschromatographie (HPLC) und Massenspektrometrie, ist unerlässlich, um die Synthese zu überwachen und die Reinheit des Endprodukts zu gewährleisten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Methyl-4-[7-(2-Fluorphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-6-yl]benzoat kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um verschiedene Oxidationsstufen zu bilden, die ihre chemischen Eigenschaften und Reaktivität verändern können.

Reduktion: Reduktionsreaktionen können verwendet werden, um die funktionellen Gruppen innerhalb der Verbindung zu modifizieren, was möglicherweise zu neuen Derivaten mit einzigartigen Eigenschaften führt.

Substitution: Die Fluorphenylgruppe kann Substitutionsreaktionen eingehen, bei denen andere funktionelle Gruppen das Fluoratom ersetzen.

Häufige Reagenzien und Bedingungen

Häufig verwendete Reagenzien bei diesen Reaktionen sind Oxidationsmittel (z. B. Kaliumpermanganat), Reduktionsmittel (z. B. Natriumborhydrid) und verschiedene Nucleophile für Substitutionsreaktionen. Die Reaktionsbedingungen, wie z. B. Temperatur, Lösungsmittel und pH-Wert, werden sorgfältig kontrolliert, um das gewünschte Ergebnis zu erzielen .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen verwendeten Reagenzien und Bedingungen ab. So kann die Oxidation beispielsweise verschiedene oxidierte Formen der Verbindung liefern, während Substitutionsreaktionen eine Vielzahl von Derivaten mit unterschiedlichen funktionellen Gruppen erzeugen können .

Wissenschaftliche Forschungsanwendungen

Methyl-4-[7-(2-Fluorphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-6-yl]benzoat hat verschiedene wissenschaftliche Forschungsanwendungen, darunter:

Wirkmechanismus

Der Wirkmechanismus von Methyl-4-[7-(2-Fluorphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-6-yl]benzoat beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen, wie z. B. Enzymen und Rezeptoren. Die einzigartige Struktur der Verbindung ermöglicht es ihr, mit hoher Affinität an diese Zielstrukturen zu binden, wodurch ihre Aktivität möglicherweise moduliert wird und zu verschiedenen biologischen Effekten führt. Die beteiligten Wege können die Hemmung der Enzymaktivität, die Veränderung von Signaltransduktionswegen und die Modulation der Genexpression umfassen .

Wissenschaftliche Forschungsanwendungen

Methyl 4-[7-(2-fluorophenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-6-yl]benzoate has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of methyl 4-[7-(2-fluorophenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-6-yl]benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets with high affinity, potentially modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, and modulation of gene expression .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Ähnliche Verbindungen umfassen andere heterocyclische Moleküle mit einem Chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-Kern, wie z. B.:

- Methyl-4-[7-(4-Fluorphenyl)-2-methoxy-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-6-yl]benzoat

- Methyl-4-[2-Chlor-7-(2-Fluorphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-6-yl]benzoat

Einzigartigkeit

Die Einzigartigkeit von Methyl-4-[7-(2-Fluorphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-6-yl]benzoat liegt in seiner spezifischen Kombination von funktionellen Gruppen und seiner Fähigkeit, eine Vielzahl von chemischen Reaktionen einzugehen. Diese Vielseitigkeit macht es zu einer wertvollen Verbindung für die wissenschaftliche Forschung und industrielle Anwendungen .

Eigenschaften

Molekularformel |

C26H19FN4O3 |

|---|---|

Molekulargewicht |

454.5 g/mol |

IUPAC-Name |

methyl 4-[11-(2-fluorophenyl)-8-oxa-12,13,15,17-tetrazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,13,15-hexaen-9-yl]benzoate |

InChI |

InChI=1S/C26H19FN4O3/c1-33-25(32)16-12-10-15(11-13-16)24-21-22(18-7-3-5-9-20(18)34-24)30-26-28-14-29-31(26)23(21)17-6-2-4-8-19(17)27/h2-14,23-24H,1H3,(H,28,29,30) |

InChI-Schlüssel |

SIWNYTRIPRKPMG-UHFFFAOYSA-N |

Kanonische SMILES |

COC(=O)C1=CC=C(C=C1)C2C3=C(C4=CC=CC=C4O2)NC5=NC=NN5C3C6=CC=CC=C6F |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-((E)-{2-[2-(4-ethylanilino)-2-oxoacetyl]hydrazono}methyl)phenyl 4-propoxybenzoate](/img/structure/B12023916.png)

![6-imino-11-methyl-5-(4-methylpiperazine-1-carbonyl)-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B12023929.png)

![5-(3-isopropoxyphenyl)-4-{[(E)-(5-methyl-2-furyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12023939.png)

![N-[2-oxo-2-[(2E)-2-[(E)-3-phenylprop-2-enylidene]hydrazinyl]ethyl]-4-propoxybenzamide](/img/structure/B12023948.png)

![3-(4-bromophenyl)-2-[(2,4-dichlorobenzyl)sulfanyl]quinazolin-4(3H)-one](/img/structure/B12023952.png)